molecular formula C9H9NO2 B032457 N-(3-acetylphenyl)formamide CAS No. 72801-78-6

N-(3-acetylphenyl)formamide

Cat. No. B032457
CAS RN: 72801-78-6
M. Wt: 163.17 g/mol
InChI Key: WOUIHWHNWKWHPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Acetylphenyl)formamide and similar compounds involves several methods, including the use of formamides as amino group sources via C-N bond cleavage under metal-free conditions. An efficient approach has been developed for the oxidative coupling of acetophenones with formamides, generating the desired products in good yields using t-BuOOH/I(2)/PhCO(2)H (Zhao et al., 2013).

Molecular Structure Analysis

The molecular structure of N-(3-Acetylphenyl)formamide derivatives has been characterized in studies, showcasing the compound's conformation stabilized by intermolecular and intramolecular hydrogen bonds. Detailed structural analysis through DFT calculations and experimental methods like X-ray diffraction has provided insights into the molecular conformation and stability of these compounds (Oztaslar & Arslan, 2023).

Chemical Reactions and Properties

Chemical reactions involving N-(3-Acetylphenyl)formamide and its analogs include a variety of processes, such as the efficient use of formamides for the synthesis of α-ketoamides and the formation of S-linked conjugates in metabolic studies. These reactions demonstrate the compound's reactivity and its potential role in synthetic chemistry and biological processes (Zhao et al., 2013); (Mutlib et al., 1990).

Physical Properties Analysis

The physical properties of N-(3-Acetylphenyl)formamide derivatives, including their crystal structure and hydrogen bonding interactions, contribute to their stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and its applicability in various chemical processes (Oztaslar & Arslan, 2023).

Chemical Properties Analysis

The chemical properties of N-(3-Acetylphenyl)formamide, including its reactivity with other compounds and its role in synthesis reactions, are of great interest. Studies on similar compounds have shown a range of chemical behaviors, including carbonyl anion formation and interactions with various organic substrates, highlighting the compound's versatility in chemical synthesis (Fraser & Hubert, 1974).

Scientific Research Applications

Safety And Hazards

Formamide, a key component of N-(3-acetylphenyl)formamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer, may damage fertility, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The development of green chemical reactions to synthesize formamide under ambient conditions is attractive but remains a great challenge . The electrochemical technique, especially driven by renewable energy, has gained increasing attention for the synthesis of many high-valued chemicals . This work offers a way to synthesize formamide via CN coupling and can be extended to substantially synthesize other value-added organonitrogen chemicals .

properties

IUPAC Name

N-(3-acetylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIHWHNWKWHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399520
Record name N-(3-acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)formamide

CAS RN

72801-78-6
Record name N-(3-acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-ACETYLFORMANILIDE
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Synthesis routes and methods

Procedure details

A 25 ml portion of acetic anhydride was cooled at 0° C. in an ice bath. A 12.5 ml portion of formic acid was added, the mixture was heated at 50° C. for 15 minutes then cooled to 0° C., giving 9.69 g of crude mixed formicacetic anhydride. This anhydride was reacted with 13.52 g of m-aminoacetophenone, 14.21 g of diisopropylethylamine and 800 ml of dichloromethane as described in Example 1, giving 13.27 g of N-(3-acetylphenyl)formamide, mp 100°-102° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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